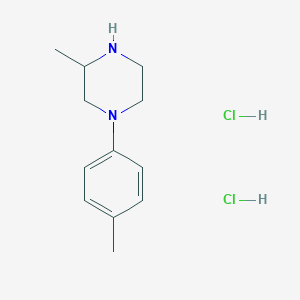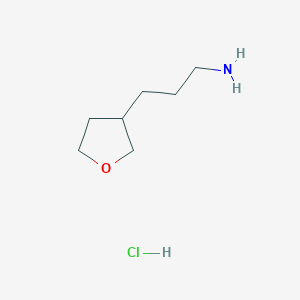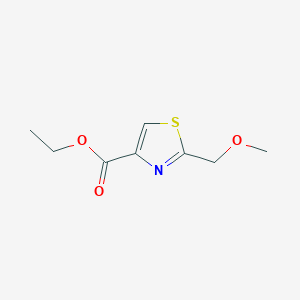
Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate
説明
Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate (EMTC) is an organic compound that is used in a variety of scientific research applications. EMTC is a versatile compound with a wide range of biochemical and physiological effects.
科学的研究の応用
Synthesis of Pyrido and Pyrimidin Derivatives
Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate has been used in the synthesis of various heterocyclic compounds. For example, it served as a precursor in the synthesis of (4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, important for their potential biological activities (Žugelj et al., 2009).
Antimicrobial and Antioxidant Properties
This compound has been synthesized and evaluated for its antimicrobial and antioxidant properties. In particular, certain derivatives showed promising results as antioxidants and potential applications in the treatment of COVID-19 (Haroon et al., 2021).
Formation of Novel Thiazolo Derivatives
Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate has been used to create novel thiazolo derivatives. These compounds have diverse applications due to their unique chemical structures and potential biological activities (Mohamed, 2021).
Development of Anticancer Compounds
Several studies have utilized this compound in the synthesis of thiazole compounds with potential anticancer activities. These compounds have shown efficacy against specific cancer cell lines, indicating their potential as therapeutic agents (Sonar et al., 2020).
Corrosion Inhibition Studies
Interestingly, Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate has been studied as a corrosion inhibitor for metals in acidic environments. It's been observed to increase efficiency with higher concentrations and temperatures (Raviprabha & Bhat, 2019).
特性
IUPAC Name |
ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-3-12-8(10)6-5-13-7(9-6)4-11-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRIWQCYMRUDRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dichloroaniline](/img/structure/B1391276.png)
![N-[2-(2,6-Dimethylphenoxy)propyl]-2-ethyl-6-methylaniline](/img/structure/B1391277.png)
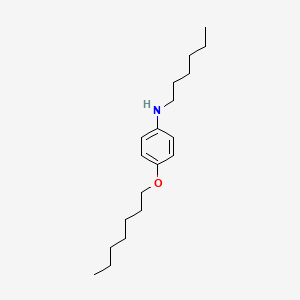
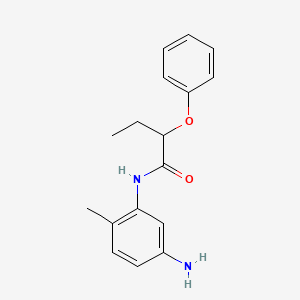
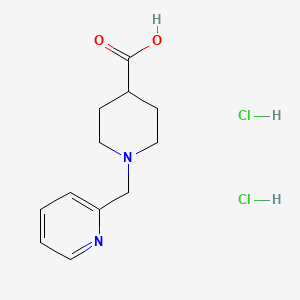
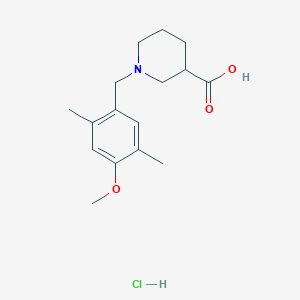
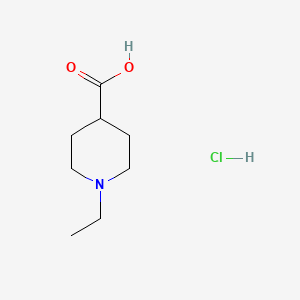
![[(1'-Benzyl-1,4'-bipiperidin-3-yl)methyl]amine trihydrochloride](/img/structure/B1391288.png)
![({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine dihydrochloride](/img/structure/B1391291.png)
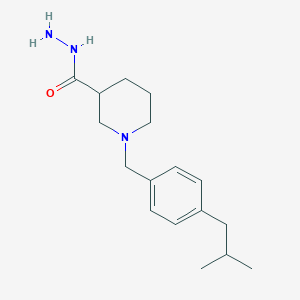
![[2-(4-Methoxyphenyl)ethyl][(1-methylpiperidin-4-yl)methyl]amine dihydrochloride](/img/structure/B1391294.png)
![{[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine dihydrochloride](/img/structure/B1391296.png)
